molecular formula C19H17NO4 B14993287 Methyl 4-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Methyl 4-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Cat. No.: B14993287
M. Wt: 323.3 g/mol
InChI Key: IKMXWQRRNMWYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a complex organic compound that features a benzofuran ring, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzofuran ring. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of METHYL 4-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 4-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C19H17NO4/c1-12-3-8-17-16(9-12)14(11-24-17)10-18(21)20-15-6-4-13(5-7-15)19(22)23-2/h3-9,11H,10H2,1-2H3,(H,20,21)

InChI Key

IKMXWQRRNMWYAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.